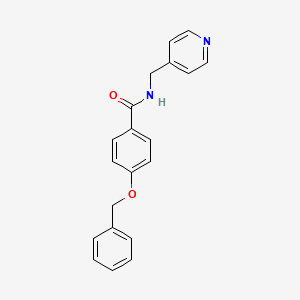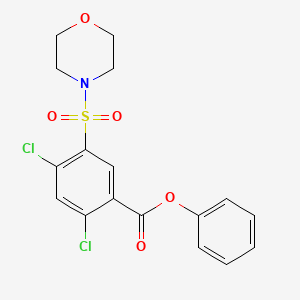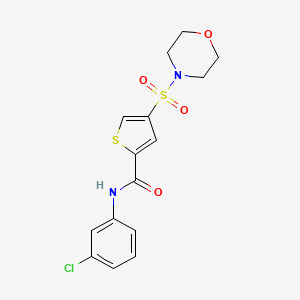
4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine
Descripción general
Descripción
4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine, also known as IBODM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. IBODM is a morpholine derivative and has a molecular formula of C18H25NO3.
Mecanismo De Acción
The mechanism of action of 4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed to act as a Lewis acid catalyst in various organic reactions. This compound has also been shown to inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
This compound has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in various in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine is its high catalytic activity in various organic reactions. This compound is also stable and easy to handle in the laboratory. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale reactions.
Direcciones Futuras
For research on 4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine include the development of new synthetic methods and the exploration of its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
4-(4-isobutoxybenzoyl)-2,6-dimethylmorpholine has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of organic synthesis. This compound has been used as a catalyst in various organic reactions, including the synthesis of lactones, β-lactams, and oxazoles. This compound has also been studied for its potential use in drug discovery, as it has shown promising results in inhibiting the activity of certain enzymes.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[4-(2-methylpropoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(2)11-20-16-7-5-15(6-8-16)17(19)18-9-13(3)21-14(4)10-18/h5-8,12-14H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPDBXKPXOEDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4403796.png)
![1-[4-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4403809.png)
![N-(3-chloro-4-methylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4403817.png)
![3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4403824.png)
![1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4403825.png)


![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)
![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)


![2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-cyclopropylacetamide](/img/structure/B4403871.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)
![N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4403902.png)